Regioselective One-Pot Synthesis of 3-Benzoyl-2-phenylbenzofurans under Wittig Conditions
(2-Hydroxybenzyl)triphenylphosphonium bromide reacts with substituted benzoyl chlorides under Wittig conditions to produce 3-benzoyl-2-phenylbenzofuran derivatives via an unexpected one-pot, regioselective pathway that is inaccessible via direct acylation of 2-phenylbenzofurans [1]. Electron-withdrawing substituents on the benzoyl chloride enhance the yield of the 3-benzoyl products relative to electron-donating groups [1].
| Evidence Dimension | Regioselective synthetic access to deactivated 3-benzoyl-2-phenylbenzofuran scaffolds |
|---|---|
| Target Compound Data | One-pot regioselective formation of 3-benzoyl-2-phenylbenzofuran derivatives 5a–p from reaction with substituted benzoyl chlorides |
| Comparator Or Baseline | Direct acylation of 2-phenylbenzofurans fails to yield the deactivated 3-benzoyl derivatives |
| Quantified Difference | Unique one-pot access to otherwise difficult-to-obtain deactivated 3-benzoyl-2-phenylbenzofurans; electron-withdrawing groups produce higher yields than electron-donating groups |
| Conditions | Reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides under Wittig conditions |
Why This Matters
This compound provides synthetic chemists with a unique, regioselective one-pot route to 3-benzoyl-2-phenylbenzofuran scaffolds that are inaccessible via direct acylation, eliminating multi-step synthetic sequences.
- [1] Begala, M., Caboni, P., Matos, M. J., & Delogu, G. L. (2018). Unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. Tetrahedron Letters, 59(18), 1711–1714. View Source
